4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one
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Overview
Description
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazin-2-one ring fused with a tetrahydroisoquinoline moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Piperazin-2-one Ring: The piperazin-2-one ring can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Methylation: The final step involves the methylation of the tetrahydroisoquinoline core to introduce the 4-methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
1,2,3,4-Tetrahydroisoquinoline: Studied for its broad range of biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperazin-2-one ring with a tetrahydroisoquinoline moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-4,15H,5-10H2,1H3 |
InChI Key |
NQKWPMBJDLTPGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCNC3 |
Origin of Product |
United States |
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